molecular formula C8H8N2O B131732 6-amino-2,3-dihydro-1H-isoindol-1-one CAS No. 675109-45-2

6-amino-2,3-dihydro-1H-isoindol-1-one

Cat. No. B131732
CAS RN: 675109-45-2
M. Wt: 148.16 g/mol
InChI Key: PGKXYAZNGUURHR-UHFFFAOYSA-N
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Description

6-Amino-2,3-dihydro-1H-isoindol-1-one is a chemical compound with the molecular formula C8H8N2O . It is used in the synthesis of a novel potent glycoprotein IIb-IIIa (GP IIb-IIIa) receptor antagonist based on the isoindolone skeleton .


Molecular Structure Analysis

The molecular structure of 6-Amino-2,3-dihydro-1H-isoindol-1-one is represented by the InChI code: 1S/C8H8N2O/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4,9H2,(H,10,11) .


Physical And Chemical Properties Analysis

6-Amino-2,3-dihydro-1H-isoindol-1-one has a molecular weight of 148.16 . It is a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Safety and Hazards

The safety information for 6-Amino-2,3-dihydro-1H-isoindol-1-one indicates that it has the GHS07 signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P305+P351+P338 .

Mechanism of Action

Mode of Action

It’s suggested that the compound might interact with its targets, leading to changes in cellular processes . More studies are required to elucidate the precise interactions and resulting changes.

Result of Action

Some studies suggest that it might have a significant impact on cellular processes

Action Environment

It’s important to note that factors such as temperature, light, and pH can affect the stability and efficacy of many compounds . More research is needed to understand how these factors specifically influence 6-amino-2,3-dihydro-1H-isoindol-1-one.

properties

IUPAC Name

6-amino-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKXYAZNGUURHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)N)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622221
Record name 6-Amino-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2,3-dihydro-1H-isoindol-1-one

CAS RN

675109-45-2
Record name 6-Amino-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-2,3-dihydro-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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